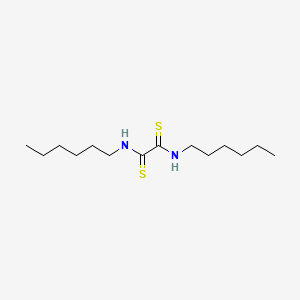
4,4'-Bipyridinium, 1,1',2,2'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- is a derivative of bipyridine, a compound consisting of two pyridine rings. This compound is known for its redox-active properties and is often used in various scientific and industrial applications due to its unique electrochemical characteristics .
Preparation Methods
The synthesis of 4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- typically involves the Zincke reaction, which is a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This method allows for the production of conjugated oligomers containing multiple aromatic or heterocyclic residues. The reaction conditions often include the use of solvents like acetonitrile at elevated temperatures .
Chemical Reactions Analysis
4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in UV-vis absorption spectra.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include electron-rich aromatic diamines and dinitrophenyl derivatives. The major products formed from these reactions are typically conjugated oligomers with distinct redox properties .
Scientific Research Applications
4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- exerts its effects involves its redox-active properties. The compound can undergo reversible one- and two-electron reductions, which significantly alter its electronic absorption spectra . These redox processes are crucial for its applications in electrochromic devices and molecular machines .
Comparison with Similar Compounds
4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- is unique due to its specific redox properties and the ability to form conjugated oligomers. Similar compounds include:
1,1’,4,4’-Tetramethyl-2,2’-bipyridinium diiodide: Another bipyridinium derivative with similar redox properties.
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Known for its use in coordination chemistry.
1,1’-Diethyl-4,4’-bipyridinium dibromide: Used in various electrochemical applications.
These compounds share the bipyridinium core but differ in their substituents, which can significantly affect their electrochemical behavior and applications.
Properties
CAS No. |
33944-75-1 |
|---|---|
Molecular Formula |
C14H18N2+2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
4-(1,2-dimethylpyridin-1-ium-4-yl)-1,2-dimethylpyridin-1-ium |
InChI |
InChI=1S/C14H18N2/c1-11-9-13(5-7-15(11)3)14-6-8-16(4)12(2)10-14/h5-10H,1-4H3/q+2 |
InChI Key |
MHTKPJADMCCPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)
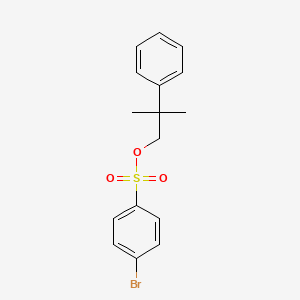

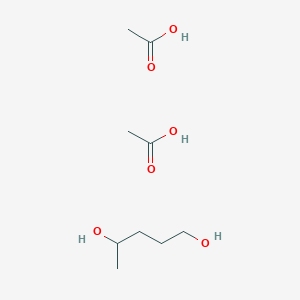
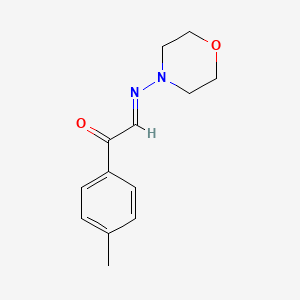
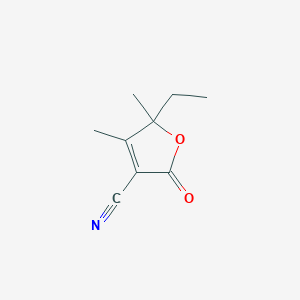
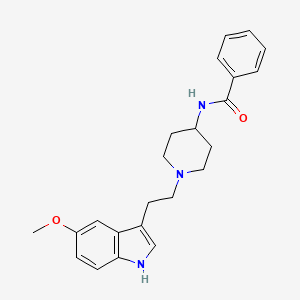
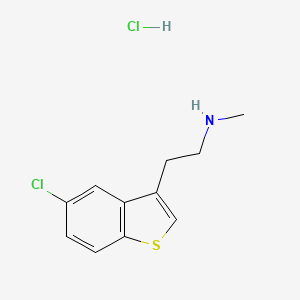
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)

![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)
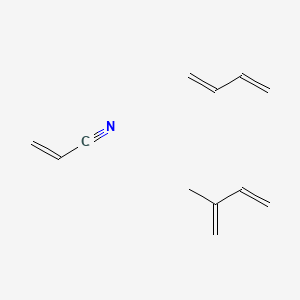
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
